molecular formula C3H7NO4S B155185 Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) CAS No. 29584-42-7

Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)

Cat. No. B155185
CAS RN: 29584-42-7
M. Wt: 153.16 g/mol
InChI Key: AFDQGRURHDVABZ-UHFFFAOYSA-N
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Patent
US04070377

Procedure details

8.8 g of dimethyl formamide was admixed with 100 ml of dichloroethane and 8.0 g of sulfuric anhydride was added dropwise to the mixture at 15° C to give white needle-like crystals of dimethyl formamidesulfur trioxide complex in stoichometrical amount.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)C.[O-:5][S:6]([O-:8])=[O:7].[CH3:9][N:10]([CH3:13])[CH:11]=[O:12]>>[CH3:9][N:10]([CH3:13])[CH:11]=[O:12].[S:6](=[O:8])(=[O:7])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[O-]S(=O)[O-]
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the mixture at 15° C
CUSTOM
Type
CUSTOM
Details
to give white needle-like crystals of dimethyl formamidesulfur trioxide complex in stoichometrical amount

Outcomes

Product
Name
Type
Smiles
CN(C=O)C.S(=O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.